CoA-disulfide

CoA-disulfide reductase substrate specificity Staphylococcus aureus

CoA-disulfide (CoASSCoA, oxidized coenzyme A) is the homodimeric disulfide formed by oxidative dimerization of two coenzyme A (CoA-SH) molecules. It serves as the native substrate for coenzyme A disulfide reductase (CoADR) enzymes and as an affinity label for CoA-dependent enzymes such as succinyl-CoA synthetase.

Molecular Formula C42H70N14O32P6S2
Molecular Weight 1533.1 g/mol
CAS No. 31664-36-5
Cat. No. B1198875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCoA-disulfide
CAS31664-36-5
SynonymsCoA disulfide
coenzyme A disulfide
Molecular FormulaC42H70N14O32P6S2
Molecular Weight1533.1 g/mol
Structural Identifiers
SMILESCC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSSCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)OP(=O)(O)O)O)O
InChIInChI=1S/C42H70N14O32P6S2/c1-41(2,15-81-93(75,76)87-91(71,72)79-13-21-29(85-89(65,66)67)27(59)39(83-21)55-19-53-25-33(43)49-17-51-35(25)55)31(61)37(63)47-7-5-23(57)45-9-11-95-96-12-10-46-24(58)6-8-48-38(64)32(62)42(3,4)16-82-94(77,78)88-92(73,74)80-14-22-30(86-90(68,69)70)28(60)40(84-22)56-20-54-26-34(44)50-18-52-36(26)56/h17-22,27-32,39-40,59-62H,5-16H2,1-4H3,(H,45,57)(H,46,58)(H,47,63)(H,48,64)(H,71,72)(H,73,74)(H,75,76)(H,77,78)(H2,43,49,51)(H2,44,50,52)(H2,65,66,67)(H2,68,69,70)/t21-,22-,27-,28-,29-,30-,31+,32+,39-,40-/m1/s1
InChIKeyYAISMNQCMHVVLO-ODFVJXNFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CoA-disulfide (CAS 31664-36-5) – Oxidized Coenzyme A Dimer for CoADR Systems and CoA Binding-Site Studies


CoA-disulfide (CoASSCoA, oxidized coenzyme A) is the homodimeric disulfide formed by oxidative dimerization of two coenzyme A (CoA-SH) molecules . It serves as the native substrate for coenzyme A disulfide reductase (CoADR) enzymes and as an affinity label for CoA-dependent enzymes such as succinyl-CoA synthetase . Unlike reduced CoA-SH, CoA-disulfide is stable to air oxidation, making it the preferred form for long-term storage, shipping, and quantitative biochemical studies .

Why Generic CoA Analogs Cannot Substitute for CoA-disulfide in Critical Biochemical Assays


CoA-disulfide occupies a unique chemical space that cannot be approximated by generic thiols or disulfides. Unlike glutathione disulfide (GSSG), cystine, or dephospho-CoA, CoA-disulfide is recognized with high specificity by CoA-disulfide reductase (CoADR) enzymes . Its dimeric CoA scaffold enables 1:1 stoichiometric affinity labeling of CoA binding sites—a property absent from mono-CoA analogs such as acetyl-CoA or desulfo-CoA . Furthermore, the redox potential of the CoASH/CoASSCoA couple (−234 mV) is distinct from other cellular redox buffers, and the oxidized form provides shelf stability that the free thiol CoA-SH cannot match . These biochemical and biophysical properties directly determine experimental outcomes in CoADR activity assays, CoA binding-site mapping, and redox stress studies.

CoA-disulfide (CAS 31664-36-5): Quantitative Differentiation Evidence for Scientific Procurement


Substrate Specificity for CoA-Disulfide Reductase (CoADR) vs. Other Cellular Disulfides

CoA-disulfide is the cognate substrate for CoA-disulfide reductase (CoADR). In steady-state kinetic assays with S. aureus CoADR at pH 7.8, CoA-disulfide is reduced with a Km of 11 µM, while oxidized glutathione (GSSG), cystine, and pantethine show no measurable reduction activity . The P. horikoshii CoADR ortholog likewise shows no significant reductase activity with dephospho-CoA, confirming that the intact CoA moiety—including the 3'-phosphate—is essential for substrate recognition . This enzyme-level discrimination is absolute: neither glutathione reductase nor thioredoxin reductase can substitute for CoADR, and CoA-disulfide cannot be replaced by GSSG or cystine in CoADR-coupled assays.

CoA-disulfide reductase substrate specificity Staphylococcus aureus

Stoichiometric Affinity Labeling of Succinyl-CoA Synthetase vs. Reversible Inhibitors

CoA-disulfide functions as an irreversible affinity label for the CoA binding site of succinyl-CoA synthetase, forming a covalent disulfide bond with the β-subunit. Incubation of oxidized CoA-disulfide with either porcine heart or E. coli succinyl-CoA synthetase results in complete enzyme inactivation with incorporation of exactly 1 mol of CoA per αβ dimer . The interaction is competitively inhibited by desulfo-CoA, a reversible competitive inhibitor with respect to CoA, confirming site-specific labeling . In contrast, desulfo-CoA alone does not form a covalent adduct and therefore cannot permanently inactivate the enzyme. Release of bound CoA and restoration of catalytic activity requires incubation with a thiol reductant such as dithiothreitol, demonstrating the covalent but chemically reversible nature of the disulfide linkage.

affinity label succinyl-CoA synthetase active-site mapping

Inhibitory Potency vs. Choline Acetyltransferase (ChAT): CoA-disulfide Compared to Dephospho-CoA and 5'-AMP

CoA-disulfide and related CoA disulfides act as potent competitive inhibitors of choline acetyltransferase (ChAT) with respect to acetyl-CoA. While the exact Ki for CoA-disulfide is not explicitly reported in the primary literature, the Currier and Mautner study establishes that all CoA disulfides (methyl, ethyl, propyl, and 3-carboxy-4-nitrophenyl disulfides of CoA) exhibit very similar Ki values, and reduced CoA itself has a Ki of 1.8 µM [REFS-1, REFS-2]. By contrast, dephospho-CoA—which lacks the 3'-phosphate group—is a dramatically weaker inhibitor with a Ki of 500 µM (~278-fold difference), and 5'-AMP is even weaker (Ki = 2500 µM) . This ~278-fold differential between the intact CoA scaffold (including the disulfide form) and the dephospho analog demonstrates that the 3'-phosphate is a critical pharmacophoric element for ChAT binding, and that CoA-disulfide retains the full binding affinity characteristic of the CoA nucleotide moiety.

choline acetyltransferase CoA analog inhibitor neurochemistry

Redox Potential and Oxidative Stability: CoASH/CoASSCoA Couple vs. GSH/GSSG Couple

The standard redox potential (E°') of the CoASH/CoA-disulfide couple is −234 mV at pH 7.0, which is comparable to the glutathione couple (GSH/GSSG, −240 mV) . This places CoA-disulfide among the major cellular disulfide redox buffers. However, CoA-disulfide differs from GSSG in a critical practical respect: the reduced form CoA-SH is highly susceptible to air oxidation in aqueous solution at pH > 8, making accurate handling of the free thiol technically demanding . In contrast, the oxidized CoA-disulfide form is shelf-stable for ≥2 years when stored as a lyophilized powder at −20°C . This oxidative stability ensures that quantitative redox biochemistry experiments (e.g., CoADR activity assays, thiol/disulfide titration studies) begin from a chemically defined, homogeneous starting material rather than from an indeterminate mixture of CoA-SH, CoA-disulfide, and mixed disulfides.

redox biochemistry thiol-disulfide equilibrium oxidative stress

In Vivo CoA Pool Distribution in Dormant Spores: CoA-disulfide vs. Acetyl-CoA and CoA-Protein Disulfides

Quantitative analysis of the CoA pool in dormant spores of Bacillus megaterium reveals a striking distribution: of the total ~850 pmol CoA per mg dry weight, CoA-disulfide constitutes 25% (~213 pmol/mg), CoA in disulfide linkage to protein constitutes 43% (~366 pmol/mg), free CoA-SH constitutes the remainder (~30.5%), and acetyl-CoA represents less than 1.5% (~<13 pmol/mg) . This means that the oxidized CoA-disulfide pool is approximately 17-fold more abundant than acetyl-CoA in dormant spores. Dormant spores also contain elevated levels of NADH-dependent CoA-disulfide reductase , indicating that CoA-disulfide serves as a dedicated reservoir of oxidized CoA that can be rapidly mobilized upon germination, when >75% of CoA-protein disulfides are cleaved and much of the liberated CoA is converted to acetyl-CoA to fuel biosynthetic metabolism.

bacterial sporulation CoA redox state Bacillus megaterium

CoA-disulfide (CAS 31664-36-5): High-Value Research and Industrial Application Scenarios


CoA-Disulfide Reductase (CoADR) Enzymology and Drug Target Screening

CoA-disulfide is the authentic, physiologically relevant substrate for CoADR enzymes from bacterial pathogens including S. aureus, B. anthracis, and B. burgdorferi. Because CoADR is essential for maintaining the CoA redox balance in organisms that lack glutathione, it has been proposed as a potential antibacterial target . CoA-disulfide enables robust kinetic characterization of CoADR orthologs (Km = 2–11 µM range depending on species) and provides the appropriate substrate for high-throughput screens aimed at identifying CoADR inhibitors [REFS-2, REFS-3]. Using GSSG or other generic disulfides in these screens generates false negatives, as CoADR shows no measurable activity toward glutathione disulfide, cystine, or pantethine .

Active-Site Covalent Labeling of CoA-Utilizing Enzymes

CoA-disulfide's ability to form a covalent disulfide bond with active-site cysteine residues—with precisely 1 mol CoA incorporated per catalytic subunit—makes it a valuable tool for structural and mechanistic enzymology. The compound has been used to identify the β-subunit as the CoA binding locus of succinyl-CoA synthetase, a finding that was the first evidence directly implicating that subunit in catalysis . This covalent labeling strategy is applicable to other CoA-dependent enzymes containing accessible active-site thiols and can be combined with mass spectrometry for peptide-level identification of the labeled cysteine residue.

Bacterial Sporulation and Germination Research: CoA Redox Physiology

CoA-disulfide is one of the quantitatively dominant CoA species in dormant bacterial spores, representing 25% of the total CoA pool—a concentration ~17-fold higher than acetyl-CoA . Researchers studying the metabolic transitions between dormancy and germination require authentic CoA-disulfide as an analytical standard for HPLC-based CoA pool profiling, and as a substrate for the spore-associated CoA-disulfide reductase activity that is elevated during dormancy and declines upon germination . Without a pure CoA-disulfide standard, accurate quantification of the oxidized CoA fraction in spore extracts is not possible.

Thiol/Disulfide Redox Biochemistry and Oxidative Stress Studies

With a standard redox potential of −234 mV, the CoASH/CoASSCoA couple is one of the major low-molecular-weight thiol redox buffers in Firmicutes and other bacteria that do not produce glutathione . CoA-disulfide serves as a chemically defined oxidized partner for in vitro reconstitution of the CoA redox buffer system, enabling quantitative study of thiol-disulfide exchange kinetics and the role of CoA in cellular oxidative stress responses. Its air-stable lyophilized formulation (≥95% purity, ≥2-year shelf life at −20°C) ensures reproducible preparation of redox buffer solutions, avoiding the variability introduced by autoxidation of the free thiol CoA-SH.

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